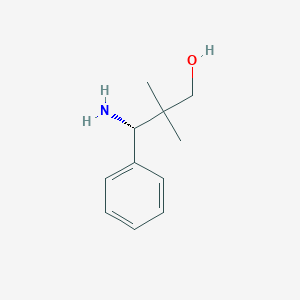

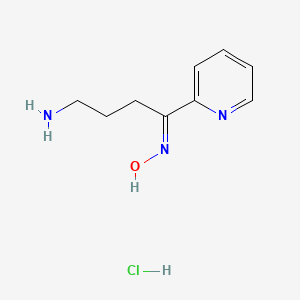

![molecular formula C25H22FN3O2S B2730536 2-((2-fluorobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537043-69-9](/img/structure/B2730536.png)

2-((2-fluorobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

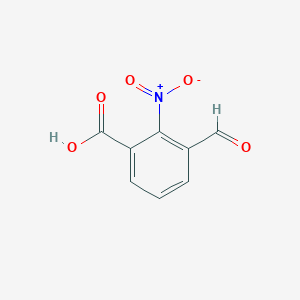

2-((2-fluorobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C25H22FN3O2S and its molecular weight is 447.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Sustainable Synthesis of Quinolines and Pyrimidines

Mastalir et al. (2016) conducted a study focusing on the sustainable and practical synthesis of substituted quinolines and pyrimidines, showcasing high atom efficiency via dehydrogenation and condensation steps. This research highlights an environmentally benign approach to synthesizing these compounds, with quinolines and pyrimidines achieving isolated yields of up to 91% and 90%, respectively (Mastalir et al., 2016).

Antioxidant Activity of Pyrimidoquinolines

A study by Ismaili et al. (2008) prepared new hexahydropyrimido[5,4-c]quinoline derivatives and evaluated their antioxidant properties. They discovered that compounds containing a thiourea moiety exhibited better antioxidant activity (Ismaili et al., 2008).

Synthesis and Reaction Studies

Mrkvička et al. (2010) investigated the reaction of 3-aminoquinoline-2,4-diones with thiourea, leading to novel thioxo derivatives of imidazoquinazolines. This research provides insights into the molecular rearrangements and characterization of these compounds (Mrkvička et al., 2010).

Synthesis of Fluorobenzoquinolines

Krapcho et al. (1993) described the synthesis of difluorobenzoquinolines, emphasizing the substitution of fluorides by diamines to yield amino derivatives. This study contributes to the knowledge of synthesizing fluorine-bearing quinolines (Krapcho et al., 1993).

CO2 Fixation in Chemical Synthesis

Kimura et al. (2012) demonstrated the use of tungstate catalysts for the efficient fixation of CO2 with aminobenzonitriles to produce quinazolinediones. This research is significant in the context of carbon dioxide utilization and environmental sustainability (Kimura et al., 2012).

Covalent Addition Studies with Quinones

Dekker et al. (1982) investigated the covalent addition of substrates and activators to pyrrolo-quinoline quinone. Their findings contribute to the understanding of the chemical behavior of quinones and their potential applications (Dekker et al., 1982).

Electronic Material Applications

Huang et al. (2006) synthesized dibenzothiophene and dibenzothiophene-S,S-dioxide derivatives containing quinoxaline and pyrazine moieties. They explored their application as electron-transport materials for organic light-emitting devices, signifying the potential of such compounds in electronic applications (Huang et al., 2006).

Multicomponent Synthesis for Novel Compounds

Diab et al. (2021) developed a series of bis(sulfanediyl)bis(tetrahydropyrimido[4,5-b]quinoline derivatives linked to different cores. This study showcases the versatility of multicomponent reactions in synthesizing complex molecular structures (Diab et al., 2021).

Amylolytic Agents Synthesis

Makki et al. (2012) focused on synthesizing novel fluorine-bearing quinoline derivatives with potential as amylolytic agents. This research adds to the understanding of synthesizing biologically active compounds (Makki et al., 2012).

Eigenschaften

IUPAC Name |

2-[(2-fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FN3O2S/c1-14-9-11-15(12-10-14)20-21-18(7-4-8-19(21)30)27-23-22(20)24(31)29-25(28-23)32-13-16-5-2-3-6-17(16)26/h2-3,5-6,9-12,20H,4,7-8,13H2,1H3,(H2,27,28,29,31) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQHFPKDKNJNHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

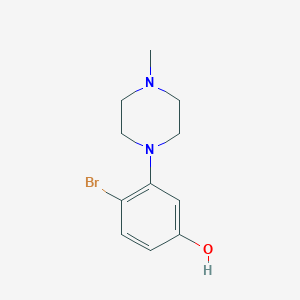

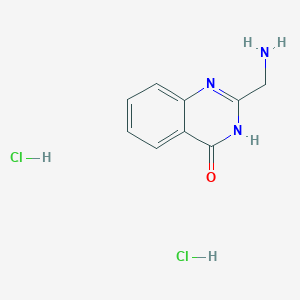

![Ethyl 3-[(2-chloroacetyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate;hydrochloride](/img/structure/B2730456.png)

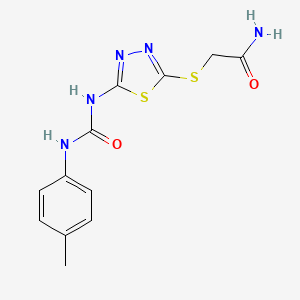

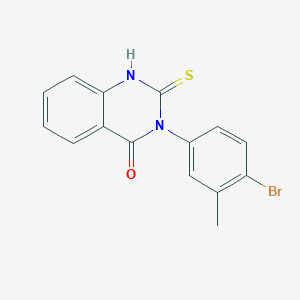

![4-butoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2730457.png)

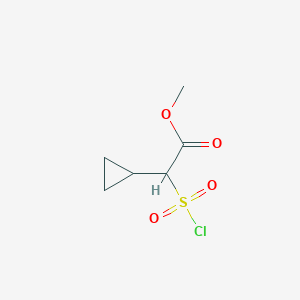

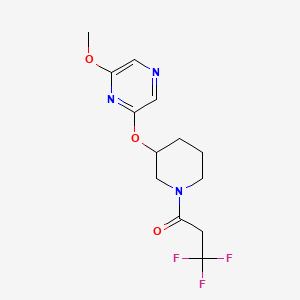

![N-[3-(2-furyl)-1-methylpropyl]-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2730460.png)

![N-[2-(2-Oxoimidazolidin-1-yl)ethyl]prop-2-ynamide](/img/structure/B2730465.png)

![(4-Methylthiophen-2-yl)-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2730472.png)